RP 001盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RP 001 hydrochloride is a potent agonist of S1P1 receptors . It has the ability to induce internalization and polyubiquitination of S1P1 in vitro . It is selective for S1P1 over S1P2-S1P4 .

Molecular Structure Analysis

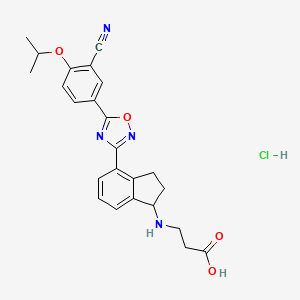

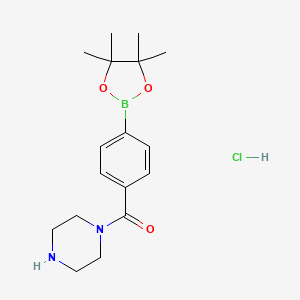

The chemical name of RP 001 hydrochloride is N - [4- [5- [3-Cyano-4- (1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1 H -inden-1-yl]- β -alanine hydrochloride . Its molecular weight is 468.93 , and its formula is C24H24N4O4.HCl .Physical And Chemical Properties Analysis

RP 001 hydrochloride has a molecular weight of 468.93 and a chemical formula of C24H24N4O4.HCl . It is soluble to 100 mM in DMSO .科学研究应用

S1P1 Receptor Agonist

RP 001 hydrochloride is a potent agonist of S1P1 receptors . It has an EC50 of 9 pM , which means it can activate S1P1 receptors at very low concentrations. This makes it a valuable tool in research involving S1P1 receptors.

Induction of Internalization and Polyubiquitination of S1P1

RP 001 hydrochloride induces internalization and polyubiquitination of S1P1 in vitro . This means it can cause S1P1 receptors to be taken into the cell and marked for degradation, which can be useful in studies of receptor regulation and signal transduction.

Selectivity for S1P1 over S1P2-S1P4

RP 001 hydrochloride is selective for S1P1 over S1P2-S1P4 . This selectivity makes it a useful tool for studying the specific roles of S1P1 receptors without interference from other S1P receptors.

Moderate Affinity for S1P5

While RP 001 hydrochloride is selective for S1P1, it also has moderate affinity for S1P5 . This could make it useful in studies that aim to understand the interplay between these two receptors.

Induction of Lymphopenia

RP 001 hydrochloride induces dose-dependent lymphopenia in mice . This could be useful in studies of immune response and in the development of treatments for conditions characterized by overactive immune responses.

Inhibition of Tertiary Lymphoid Tissue Reactivation

RP 001 hydrochloride completely inhibits M. stadtmanae (MSS) rechallenge-induced enlargement of B cell-rich tertiary lymphoid tissues (TLTs) and reduces neutrophil accumulation in the airways of a mouse model of experimental hypersensitivity pneumonitis . This suggests potential applications in the study and treatment of immune and inflammatory diseases.

作用机制

Target of Action

RP 001 hydrochloride is a potent agonist of S1P1 receptors . S1P1, also known as EDG1, is a G-protein coupled receptor that plays a crucial role in regulating cellular responses, including cell proliferation, survival, migration, and adhesion .

Mode of Action

RP 001 hydrochloride selectively interacts with S1P1 receptors, inducing their internalization and polyubiquitination . This interaction leads to changes in the receptor’s activity and influences downstream cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by RP 001 hydrochloride is the S1P/S1PR pathway . This pathway impacts multiple cellular functions, exerts anti-inflammatory and anti-apoptotic effects, promotes remyelination, and improves outcomes in several central nervous system (CNS) diseases .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RP 001 hydrochloride are not readily available, it’s known that the compound causes dose-dependent rapid lymphopenia with an EC50 of 0.03 mg/kg . This suggests that RP 001 hydrochloride is rapidly absorbed and distributed in the body, exerting its effects shortly after administration .

Result of Action

RP 001 hydrochloride elicits dose-dependent lymphopenia of CD4+ T cells and induces acute lymphopenia with rapid recovery to untreated levels . In addition, it has been found to improve neurological outcomes after subarachnoid hemorrhage by reducing inflammation . It also inhibits tertiary lymphoid tissue reactivation and hypersensitivity in the lung .

属性

IUPAC Name |

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPGSGYEFGEZAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)

![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)

![3-Methyl-2-[4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline](/img/structure/B571807.png)

![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)